molecular formula C11H14N2O3 B1597739 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester CAS No. 262296-00-4

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester

Cat. No. B1597739
M. Wt: 222.24 g/mol
InChI Key: AXPMPHNVWDTCCU-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester, or 2-MPCA, is a small molecule that has been studied extensively in the scientific research community. It is an ester of the carboxylic acid 4-morpholinylpyridine and has been used in a variety of applications, including as a model compound in biochemical and physiological studies. 2-MPCA has been found to have a number of interesting properties, such as the ability to bind to certain proteins and interact with other molecules.

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination of nitrogen-containing carboxylic acids, including derivatives like methyl esters of cyclic amino-group substituted carboxylic acids, has been studied for producing perfluoroacid fluorides and other cleavage products. This process, applied to compounds with morpholino groups, shows the potential for synthesizing fluorinated compounds without the formation of cyclized by-products, highlighting its utility in creating fluorinated derivatives for various applications (Abe et al., 1990).

Diastereoselective Synthesis

In the presence of zinc chloride, diastereoselective synthesis involving morpholine and other amines with methyl propiolate and aromatic aldehydes leads to functionalized tetrahydropyrimidin-2-thiones. This process demonstrates the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds with satisfactory yields and good diastereoselectivity, which is significant for developing compounds with potential biological activities (Zhenming Liu et al., 2014).

Synthesis and Biological Activity

Morpholine and its derivatives have been utilized in the synthesis of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, demonstrating antimicrobial, analgesic, and antipyretic activities. These findings indicate the potential of morpholine-containing compounds in the development of new therapeutic agents (Максим Андреевич Марьясов et al., 2016).

Prodrug Development for Topical Drug Delivery

Novel morpholinyl esters have been synthesized and evaluated as potential prodrugs for naproxen, aimed at improving topical drug delivery. This research shows the application of morpholine derivatives in enhancing the solubility and permeation of therapeutic agents through the skin, offering a promising strategy for developing more effective topical formulations (J. Rautio et al., 2000).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, demonstrating the utility of morpholine derivatives in the synthesis of complex peptide-based structures. This work highlights the importance of morpholine and its derivatives in the development of novel peptidomimetics for various biomedical applications (Filippo Sladojevich et al., 2007).

Organocatalytic Synthesis

Morpholine derivatives have been employed in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities. This approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, underscoring the role of morpholine in advancing synthetic methodologies for medicinal chemistry (Xiao-Hua Chen et al., 2009).

properties

IUPAC Name

methyl 2-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMPHNVWDTCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376254
Record name Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester

CAS RN

262296-00-4
Record name Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2-chloroisonicotinate (320 mg, 1.89 mmol) was dissolved in morpholine (5 mL) and stirred at 90° C. for 4 hours. The reaction mixture was added with saturated brine and ethyl acetate, and the organic layer was separated, followed by washing with saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/4) to obtain methyl 2-morpholinoisonicotinate (50 mg, 98%).
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320 mg
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Synthesis routes and methods II

Procedure details

A 5.0 g portion of 2-chloroisonicotinic acid and 6.91 g of morpholine were suspended in 16 ml of isopropanol and stirred at 150° C. for 27 hours in a sealed tube. The solvent was evaporated and then the residue was mixed with 70 ml of methanol and 5 ml of concentrated sulfuric acid and heated under reflux for 6.5 hours. The solvent was evaporated and the residue was dissolved in chloroform and washed with saturated aqueous sodium bicarbonate. After evaporation of the solvent, the resulting mixture was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (4:1, v/v) to obtain 4.42 g of crystals of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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